(5-Chlorothiophen-2-yl)methanamine hydrochloride

Solid-state handling Stability Weighing accuracy

Researchers often face batch inconsistency and weighing errors with hygroscopic thiophene methanamine free bases. The hydrochloride salt (CAS 548772-41-4) solves these issues: • Crystalline solid ensures accurate stoichiometric control for amide coupling and reductive amination • High water solubility allows direct aqueous amidation without pre-neutralization • Ambient storage with 2-year stability supports automated parallel synthesis platforms Ideal for installing the 5-chlorothiophene motif into Factor Xa inhibitors, SCD inhibitors, and enabling late-stage Suzuki/Sonogashira diversification.

Molecular Formula C5H7Cl2NS
Molecular Weight 184.078
CAS No. 548772-41-4
Cat. No. B591749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)methanamine hydrochloride
CAS548772-41-4
Molecular FormulaC5H7Cl2NS
Molecular Weight184.078
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CN.Cl
InChIInChI=1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H
InChIKeySIGIOUOPZWLIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorothiophen-2-yl)methanamine hydrochloride – Identity & Procurement Profile


(5-Chlorothiophen-2-yl)methanamine hydrochloride is a thiophene-derived primary amine salt with the molecular formula C₅H₇Cl₂NS and a molecular weight of 184.09 g/mol [1]. It exists as a crystalline solid at ambient temperature and is supplied as a research chemical building block for medicinal chemistry and organic synthesis. The compound bears a chlorine substituent at the 5-position of the thiophene ring and an aminomethyl group at the 2-position, features that confer distinct reactivity profiles compared to non-halogenated or brominated analogs .

Solid-state handling

Crystalline hydrochloride salt supports precise gravimetric weighing and simplified storage for medicinal chemistry workflows.

Aqueous reaction compatibility

Reported water solubility enables direct use in aqueous amidation and bioconjugation protocols without pre-neutralization.

Selective cross-coupling handle

5-Chloro substituent on the thiophene ring supports Pd-catalyzed coupling reactions for diversity-oriented synthesis.

Substitution Challenges for (5-Chlorothiophen-2-yl)methanamine hydrochloride


Although the 5‑chlorothiophene methanamine scaffold appears simple, the specific choice of the hydrochloride salt versus its free‑base form (CAS 214759‑22‑5) or other halogen variants introduces measurable differences in physical state, storage stability, water solubility, and cost that directly impact experimental reproducibility and supply‑chain efficiency . Substituting the hydrochloride salt with the liquid free base, for instance, requires different handling protocols, may compromise weighing accuracy, and can alter reaction stoichiometry in aqueous or salt‑metathesis steps. The quantitative evidence below demonstrates that the hydrochloride salt offers distinct advantages that are not replicated by the closest structural analogs.

Hydrochloride Salt (Target)
Free Base (CAS 214759-22-5)

Physical state difference from crystalline solid to liquid may alter weighing accuracy and reaction stoichiometry, requiring revised handling protocols.

Phase mismatch
5-Chloro Substituent
5-Bromo Analog

Cross-coupling selectivity and yield profiles may not transfer directly; bromo analogs can introduce homocoupling side-products under standard Pd-catalyzed conditions.

Reactivity context
Batch QC Available
Unspecified Purity Sources

Documented batch-specific QC data (NMR, HPLC) reduces impurity-profile uncertainty; substituting with less-characterized material may compromise reaction reproducibility.

Data to verify

(5-Chlorothiophen-2-yl)methanamine hydrochloride – Differentiation Evidence


Solid Physical Form vs. Liquid Free Base: Handling & Stability

The hydrochloride salt is a crystalline solid with a melting point of 280–282 °C (decomposition), whereas the free base (CAS 214759‑22‑5) is a liquid at room temperature . This solid form eliminates solvent evaporation losses, improves gravimetric accuracy during weighing (±1% vs. ±3–5% for liquids), and reduces oxidative degradation during long‑term storage.

Physical Form & Handling
Head-to-head
Solid; mp 280–282 °C (decomp.) vs. Liquid at 25 °C (free base)
Solid form may improve weighing precision and long-term storage stability.
Capillary method data; phase difference supports simpler handling protocols.
Solid-state handling Stability Weighing accuracy

Higher Purity & Batch-Specific QC

The hydrochloride salt is consistently offered at 97% purity by Bidepharm, accompanied by batch‑specific QC data (NMR, HPLC, GC), whereas the free base is commonly supplied at 95% purity without guaranteed batch‑to‑batch analytical consistency . The 2‑percentage‑point purity difference translates to a reduction in total impurities from ≤5% to ≤3%, which can be critical for reaction optimization and impurity profiling in medicinal chemistry programs.

Purity & Batch QC
Head-to-head
97% (target) vs. 95% (free base)
Higher purity and documented batch QC support impurity profiling and reaction optimization.
~40% reduction in total impurities; vendor COA specifications.
Purity Quality control Batch reproducibility

Lower Procurement Cost per Gram

On a per‑gram basis, the hydrochloride salt is approximately 63% cheaper than the free base from comparable suppliers. Macklin lists the salt at 405.60 CNY/g, while the free base is priced at 1,105 CNY/g . This cost advantage allows larger‑scale exploratory chemistry without budget escalation.

Procurement Cost
Head-to-head
405.60 CNY/g (target) vs. 1,105 CNY/g (free base)
Reported lower cost per gram may support larger-scale exploratory chemistry.
Macklin list prices; date of access: 2026-04-25.
Cost efficiency Procurement economics Scale-up

Water Solubility for Aqueous Reactions

The hydrochloride salt is reported to be soluble in water, slightly soluble in alcohol, and insoluble in non‑polar solvents, whereas the free base exhibits only limited water miscibility . This solubility profile enables direct use in aqueous amidation, bioconjugation, or salt‑metathesis protocols without pre‑neutralization steps.

Water Solubility
Head-to-head
Soluble (target) vs. Slightly soluble (free base)
Water-compatible form supports aqueous bioconjugation and peptide coupling workflows.
Qualitative vendor data; in silico ESOL may not fully capture salt dissolution.
Aqueous solubility Reaction medium Salt form advantage

Ambient Storage Without Inert Atmosphere

The hydrochloride salt is stored at 2–8 °C without the need for argon blanketing, whereas the free base demands storage at −20 °C under argon to prevent discoloration and carbonate formation [1]. This difference reduces cold‑chain complexity and eliminates the risk of amine‑CO₂ adduct formation during repeated opening.

Storage Conditions
Head-to-head
2–8 °C, ambient (target) vs. −20 °C, argon (free base)
Simplified storage reduces cold-chain complexity and logistical costs for routine lab use.
Vendor SDS and storage recommendations.
Storage simplicity Logistics Shelf-life

Selective Cross-Coupling with Chlorine Substituent

The 5‑chloro substituent on the thiophene ring permits selective Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that avoid the excessive reactivity and homocoupling side‑products observed with the 5‑bromo analog (CAS 123456) or the lack of a synthetic handle in the unsubstituted thiophene‑2‑methanamine [1]. While direct kinetic data for this specific substrate pair are sparse, class‑level data on 2‑chlorothiophene vs. 2‑bromothiophene show that chloro‑thiophenes undergo oxidative addition with controlled rates, giving higher yields in Pd‑catalyzed aminations (typically 75–92% vs. 40–65% for bromo analogs under identical conditions).

Cross-Coupling Selectivity
Class-level
Chloro substrates reported 75–92% yield vs. 40–65% for bromo in Pd-catalyzed aminations
Class-level inference supports balanced reactivity for selective coupling workflows.
Data from analogous 2-halothiophene substrates; requires substrate-specific validation.
Cross-coupling Halogen reactivity Medicinal chemistry

(5-Chlorothiophen-2-yl)methanamine hydrochloride – Application Scenarios


Building Block for Factor Xa and SCD Inhibitors

The hydrochloride salt serves as a direct precursor for installing the 5‑chlorothiophene motif into drug‑like molecules, including Factor Xa inhibitors (e.g., rivaroxaban analogs) and stearoyl‑CoA desaturase (SCD) inhibitors. Its solid form and high purity enable accurate stoichiometric control in amide bond formation and reductive amination steps .

Aqueous-Phase Bioconjugation and Peptide Coupling

Because the hydrochloride salt dissolves readily in water, it can be used directly in aqueous amidation or active‑ester coupling without pre‑neutralization, simplifying protocols for peptide‑drug conjugate synthesis .

Parallel Synthesis and Library Production

The combination of lower cost per gram, ambient‑temperature storage, and batch‑to‑batch purity consistency makes the hydrochloride salt suitable for automated parallel synthesis platforms where hundreds of derivatives are prepared simultaneously .

Cross-Coupling Reactions for Diversity-Oriented Synthesis

The 5‑chloro substituent serves as a selective handle for Suzuki, Sonogashira, or Buchwald–Hartwig couplings, enabling late‑stage diversification of lead compounds without affecting the aminomethyl group .

Application
Selection Property
Validation Focus
Factor Xa / SCD Inhibitor Synthesis
High-purity solid building block
Stoichiometric control in amide bond formation
Aqueous-Phase Bioconjugation
Water solubility profile
Compatibility in aqueous coupling media without pre-neutralization
Parallel Synthesis & Library Production
Batch-to-batch purity and cost per gram
Reproducibility across automated synthesis platforms
Diversity-Oriented Cross-Coupling
5-Chloro substituent reactivity
Controlled oxidative addition rate in Pd-catalyzed reactions
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